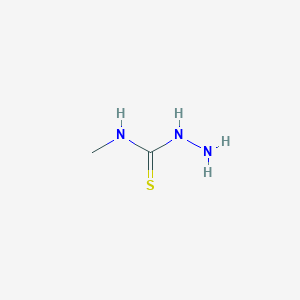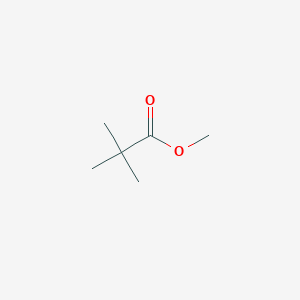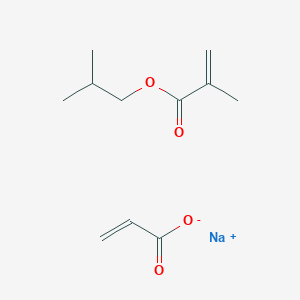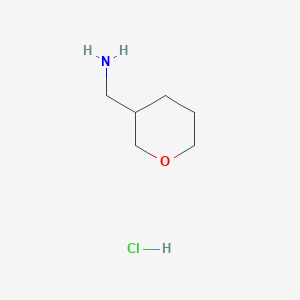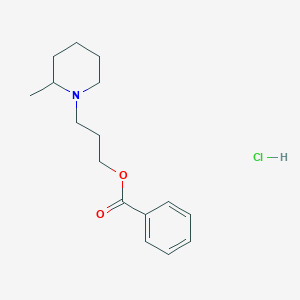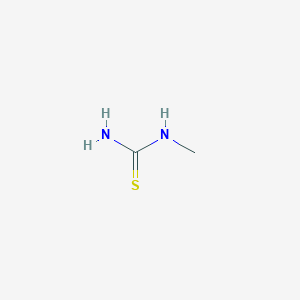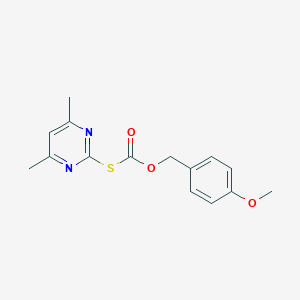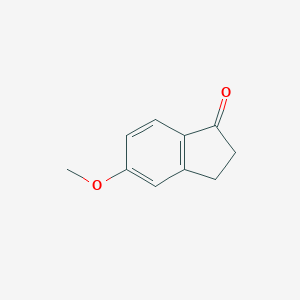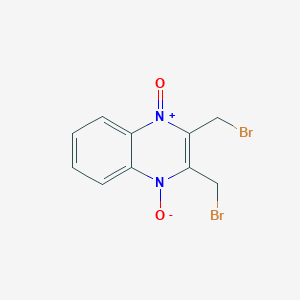
2-(4-Methylphenyl)ethanol
Übersicht
Beschreibung
2-(4-Methylphenyl)ethanol is a compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an aryl group, such as a benzene ring, covalently bonded to an alkyl group with an alcohol functional group (-OH). This class of compounds is structurally diverse and includes primary, secondary, and tertiary alcohols. They are commonly used in the fragrance industry due to their scent properties and are also found in various natural and synthetic processes .
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methylphenyl)ethanol often involves multi-step reactions, starting from basic aromatic compounds or alcohols. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, yielding an 88.5% product after optimization of reaction conditions . Similarly, the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol from L-aspartic acid involved a five-step process, including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, with an overall yield of around 31.2% . These studies demonstrate the complexity and variability in the synthesis of AAAs.
Molecular Structure Analysis
The molecular structure of AAAs, including 2-(4-Methylphenyl)ethanol, typically features an aromatic ring attached to an alkyl chain that terminates in an alcohol group. The structure of these compounds can be confirmed using spectroscopic methods such as NMR, IR, and UV-VIS, as well as x-ray crystallography in some cases . The precise structure is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
AAAs can undergo various chemical reactions, including oxidation, esterification, and condensation. The reactivity of the alcohol group allows for the formation of esters and ethers, while the aromatic ring can participate in electrophilic substitution reactions. The intermediate 1-phenyl-2-(4-pyridyl)ethanol, for example, was isolated from a condensation reaction involving benzaldehyde and 4-methylpyridine, indicating the potential for complex reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of AAAs like 2-(4-Methylphenyl)ethanol are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The presence of the alcohol group contributes to hydrogen bonding, affecting solubility in water and other solvents. The aromatic ring can impact the compound's stability and reactivity. Toxicological and dermatological reviews are essential for understanding the safety profile of these compounds when used as fragrance ingredients, as they can provide data on acute toxicity, skin irritation, and sensitization .
Wissenschaftliche Forschungsanwendungen
It’s worth noting that “2-(4-Methylphenyl)ethanol” is a clear, colorless to yellow liquid with a refractive index of 1.5255-1.5285 at 20°C . .
“2-(4-Methylphenyl)ethanol” is a type of organooxygen compound and is used in various scientific fields . Here are some additional applications:
-
Chemical Research
- “2-(4-Methylphenyl)ethanol” is often used in chemical research due to its unique properties . It is a clear, colorless to yellow liquid with a refractive index of 1.5255-1.5285 at 20°C . .
- The methods of application or experimental procedures would depend on the specific research context. In general, it would be used in a controlled laboratory setting, following standard safety protocols for handling chemicals .
- The outcomes obtained would also depend on the specific research context. .
-
Pharmaceutical Research
- “2-(4-Methylphenyl)ethanol” has been found to promote bile secretion and protect the liver . This suggests potential applications in pharmaceutical research, particularly in the development of treatments for liver diseases.
- The methods of application would likely involve in vitro and in vivo experiments to test the effects of this compound on bile secretion and liver function .
- The outcomes of such research could potentially lead to the development of new therapeutic strategies for liver diseases .
-
Chemical Synthesis
- “2-(4-Methylphenyl)ethanol” can be used in chemical synthesis as a starting material or intermediate . The specific reactions and procedures would depend on the target molecule being synthesized .
- The outcomes of such synthesis could be a variety of organic compounds, depending on the specific reactions used .
-
Material Science
- In the field of material science, “2-(4-Methylphenyl)ethanol” could potentially be used in the synthesis of new materials or in the modification of existing materials .
- The methods of application would likely involve chemical reactions under controlled conditions, followed by various processing steps to form the final material .
- The outcomes could include new materials with unique properties, which could have applications in various industries .
-
Biochemical Research
- “2-(4-Methylphenyl)ethanol” has been found to promote bile secretion and protect the liver . This suggests potential applications in biochemical research, particularly in the study of liver function and bile secretion .
- The methods of application would likely involve in vitro and in vivo experiments to test the effects of this compound on bile secretion and liver function .
- The outcomes of such research could potentially lead to new insights into liver function and bile secretion .
-
Safety Testing
- “2-(4-Methylphenyl)ethanol” could be used in safety testing, to study its effects on biological systems and to determine safe handling and disposal procedures .
- The methods of application would likely involve exposure of biological systems to this compound under controlled conditions, followed by various assays to determine its effects .
- The outcomes could include data on the toxicity, environmental impact, and safe handling procedures for this compound .
Safety And Hazards
2-(4-Methylphenyl)ethanol is classified under GHS07 and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 . The safety statements are 24/25 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFJRVIVZOKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061020 | |
| Record name | Benzeneethanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)ethanol | |
CAS RN |
699-02-5 | |
| Record name | 4-Methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-p-tolylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG36R9LNV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



